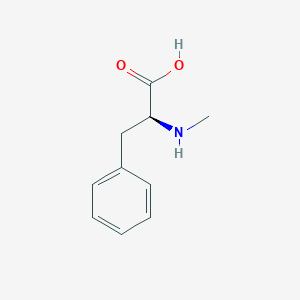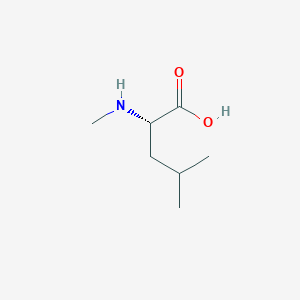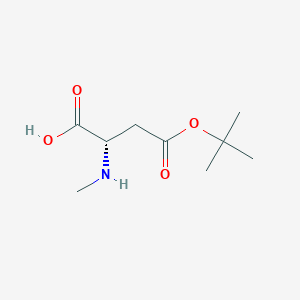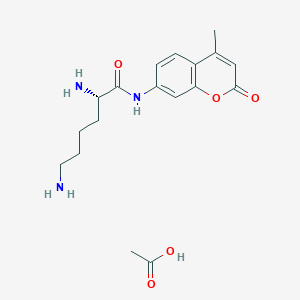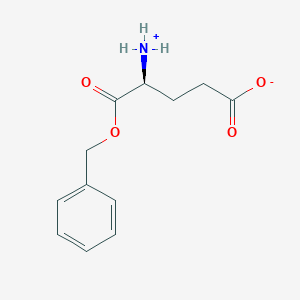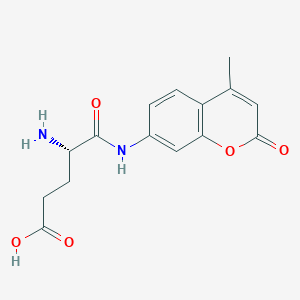
L-Alilglicina
Descripción general
Descripción
L-alilglicina, también conocido como ácido (S)-2-amino-4-pentenoico, es un derivado de la glicina. Es un inhibidor de la descarboxilasa del glutamato, una enzima responsable de la conversión del glutamato en ácido gamma-aminobutírico (GABA). Al inhibir esta enzima, la this compound reduce los niveles de GABA, un neurotransmisor inhibitorio principal en el sistema nervioso central .
Aplicaciones Científicas De Investigación
La L-alilglicina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
La L-alilglicina ejerce sus efectos inhibiendo la descarboxilasa del glutamato, la enzima responsable de convertir el glutamato en GABA. Esta inhibición conduce a una disminución de los niveles de GABA, lo que resulta en un aumento de la excitabilidad neuronal y la posibilidad de actividad convulsiva. El objetivo molecular es la descarboxilasa del glutamato, y la vía involucrada es la vía GABAérgica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La L-alilglicina se puede sintetizar mediante la alquilación de la glicinamida de pseudoefedrina. El proceso involucra varios pasos:
Preparación de (R,R)-(-)-glicinamida de pseudoefedrina: Esto involucra la reacción de pseudoefedrina con éster metílico de glicina en presencia de cloruro de litio y metóxido de litio en tetrahidrofurano (THF) a 0°C.
Formación de this compound: La glicinamida de pseudoefedrina se calienta a reflujo en agua, lo que hace que los sólidos se disuelvan y formen this compound.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para la this compound no están ampliamente documentados, la ruta sintética que involucra la glicinamida de pseudoefedrina proporciona una base para la producción a gran escala. El proceso se puede optimizar para aplicaciones industriales ampliando las condiciones de reacción y utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
La L-alilglicina sufre varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminoácidos saturados.
Sustitución: Puede participar en reacciones de sustitución donde el grupo alilo es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Productos principales formados
Oxidación: Produce aldehídos o ácidos carboxílicos.
Reducción: Resulta en aminoácidos saturados.
Sustitución: Rinde varios derivados sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-mercaptopropiónico: Otro inhibidor de la descarboxilasa del glutamato.
Fenilglicina: Un aminoácido no canónico utilizado en la síntesis de péptidos.
4-Hidroxifenilglicina: Otro derivado de la glicina con diferentes grupos funcionales.
Singularidad
La L-alilglicina es única debido a su inhibición específica de la descarboxilasa del glutamato y su capacidad para inducir convulsiones, lo que la convierte en una herramienta valiosa en la investigación de neurociencia. Su estructura, con un grupo alilo, la distingue de otros derivados de la glicina y contribuye a sus propiedades bioquímicas específicas .
Propiedades
IUPAC Name |
(2S)-2-aminopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNNWFKQCKFSDK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936821 | |
| Record name | 2-Aminopent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16338-48-0 | |
| Record name | (-)-Allylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-Amino-4-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Allylglycine exert its effects in the brain?
A1: L-Allylglycine is a potent inhibitor of glutamate decarboxylase [], the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA synthesis, L-Allylglycine disrupts the delicate balance between excitatory and inhibitory neurotransmission, leading to increased neuronal excitability and potentially seizures [, , , , , ].
Q2: What are the downstream consequences of L-Allylglycine-induced GABA inhibition?
A2: Inhibiting GABA synthesis with L-Allylglycine can lead to various behavioral and physiological changes, including:
- Increased anxiety-like behavior: Studies in rats have shown that chronic L-Allylglycine administration into the bed nucleus of the stria terminalis (BNST) increases anxiety-like behavior [].
- Panic-like responses: Rats with chronically disrupted GABAergic neurotransmission in the dorsomedial hypothalamus (DMH) exhibit panic-like responses (tachycardia, tachypnea, hypertension) after intravenous sodium lactate infusions when pre-treated with L-Allylglycine [, , ].
- Seizures: L-Allylglycine can induce seizures in animal models [, , ]. Studies investigating the effects of various drugs on these seizures provide insights into potential therapeutic targets.
Q3: What is the molecular formula and weight of L-Allylglycine?
A3: The molecular formula of L-Allylglycine is C5H9NO2, and its molecular weight is 115.13 g/mol.
Q4: Is there information available on the material compatibility and stability of L-Allylglycine under various conditions?
A4: While the provided research papers primarily focus on the biological activity and applications of L-Allylglycine, there is limited information on its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
Q5: Has computational chemistry been employed to study L-Allylglycine?
A5: The provided research papers primarily focus on experimental investigations of L-Allylglycine. There is limited information regarding the application of computational chemistry techniques like molecular modeling, docking studies, or QSAR to understand its interactions and properties.
Q6: How do structural modifications of L-Allylglycine impact its interaction with enzymes like methionine gamma-lyase?
A7: Research on methionine gamma-lyase shows that the enzyme's activity varies considerably depending on the structure of the olefinic amino acid substrate []. For example, the enzyme exhibits a higher Vmax for vinylglycine compared to L-Allylglycine, suggesting that the presence and position of the double bond in the amino acid side chain significantly influence substrate binding and catalysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




